![molecular formula C16H15ClN5O6PS2 B10764743 2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)
2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rp-8-pCPT-Cyclic GMPS (sodium salt) is a stable, cell-permeable analog of cyclic guanosine monophosphate (cGMP). It competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II . The compound’s chemical structure consists of a purine ring modified with a p-chlorophenylthio (pCPT) group at the 8-position, enhancing both enzyme affinity and membrane permeability.
Vorbereitungsmethoden
The synthetic route to Rp-8-pCPT-Cyclic GMPS involves several steps. Unfortunately, specific reaction conditions and industrial production methods are not widely documented. Researchers typically prepare it in the laboratory using custom protocols.
Analyse Chemischer Reaktionen
Rp-8-pCPT-Cyclic GMPS can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are not explicitly reported, but its stability and cell permeability make it a valuable tool for studying cGMP-dependent signaling pathways. Major products formed from these reactions remain an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across multiple scientific fields:
Chemistry: As a cGMP analog, it aids in understanding intracellular signaling pathways.
Biology: Researchers use it to investigate cGK-mediated processes.
Medicine: Its effects on vascular relaxation and nitric oxide signaling are of interest.
Industry: Although industrial-scale production methods are limited, its potential therapeutic applications warrant further exploration.
Wirkmechanismus
Rp-8-pCPT-Cyclic GMPS likely exerts its effects through cGKs. These kinases regulate various cellular processes, including vasodilation, platelet function, and smooth muscle relaxation. The compound’s precise molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, Rp-8-pCPT-Cyclic GMPS stands out due to its stability, cell permeability, and competitive inhibition of cGKs. Similar compounds include other cGMP analogs and kinase inhibitors.
Eigenschaften
Molekularformel |
C16H15ClN5O6PS2 |
|---|---|
Molekulargewicht |
503.9 g/mol |
IUPAC-Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24)/t8-,10-,11-,14-,29?/m1/s1 |
InChI-Schlüssel |
PDTDLUUXNODJIA-RLNQHHICSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



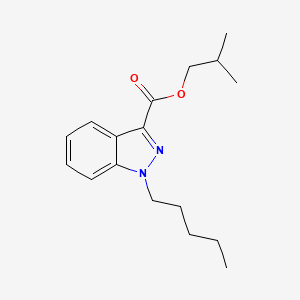
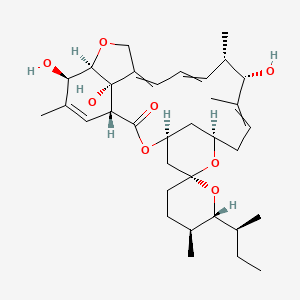

![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxo-1H-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid hydrochloride](/img/structure/B10764698.png)

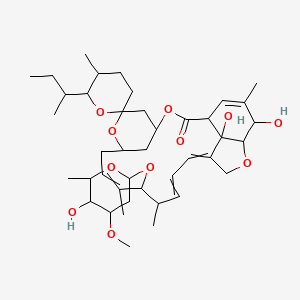
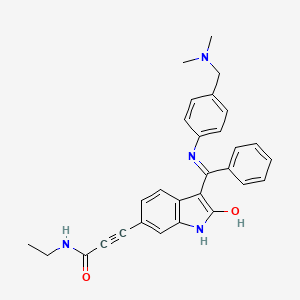
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B10764712.png)
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764720.png)
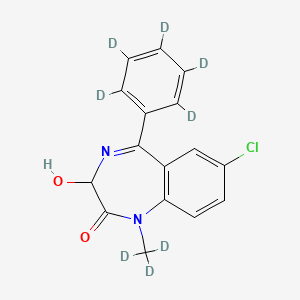
![4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764739.png)
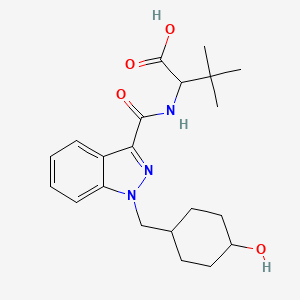

![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)